

# chemical structure and CAS number for PROLI NONOate

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## Compound of Interest

Compound Name: PROLI NONOate

Cat. No.: B15562104

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## PROLI NONOate: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Applications of a Rapid Nitric Oxide Donor

This technical guide provides a comprehensive overview of **PROLI NONOate**, a diazeniumdiolate compound renowned for its rapid and predictable release of nitric oxide (NO). Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, and biological mechanism of action of **PROLI NONOate**. Furthermore, it offers detailed experimental protocols for the investigation of its vasodilatory and antiplatelet effects, supported by clear data presentation and visual workflows.

## Chemical Identity and Physicochemical Properties

**PROLI NONOate**, systematically named 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt, is a water-soluble compound belonging to the class of diazeniumdiolates, commonly known as NONOates. Its unique chemical structure enables the spontaneous release of nitric oxide under physiological conditions.

Chemical Structure:

The chemical structure of **PROLI NONOate** is characterized by a diazeniumdiolate functional group attached to the nitrogen atom of the amino acid L-proline.

- Molecular Formula:  $C_5H_7N_3O_4 \cdot 2Na$ [\[1\]](#)
- CAS Number: 178948-42-0[\[1\]](#)
- SMILES: [Na+].[Na+].[O-]C(=O)[C@H]1CCCN1/N=N/[O-]=O

A summary of the key physicochemical properties of **PROLI NONOate** is presented in Table 1.

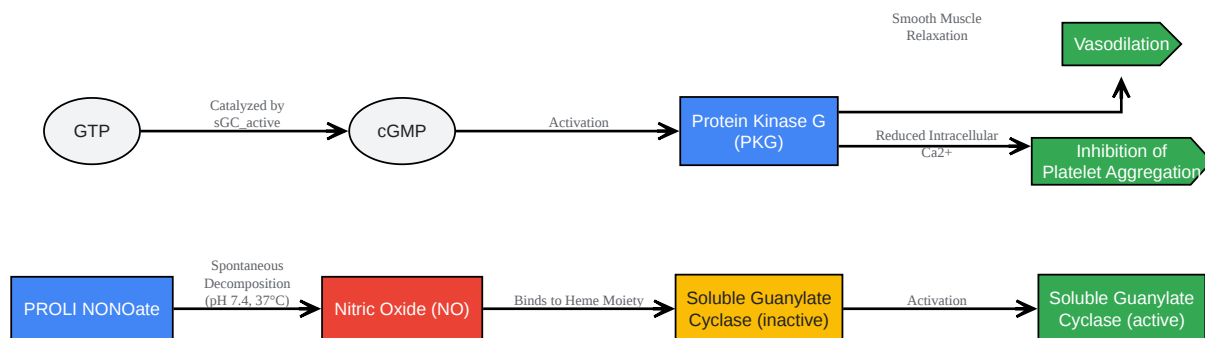
Property	Value	Reference
Molecular Weight	219.1 g/mol	<a href="#">[1]</a>
Appearance	Crystalline solid	<a href="#">[1]</a>
Purity	≥98%	<a href="#">[1]</a>
Solubility	>100 mg/mL in aqueous buffers	<a href="#">[1]</a>
$\lambda_{max}$	252 nm	<a href="#">[1]</a>
Half-life ( $t_{1/2}$ )	1.8 seconds (at 37°C, pH 7.4)	<a href="#">[2]</a>
NO Release	2 moles of NO per mole of parent compound	<a href="#">[2]</a>

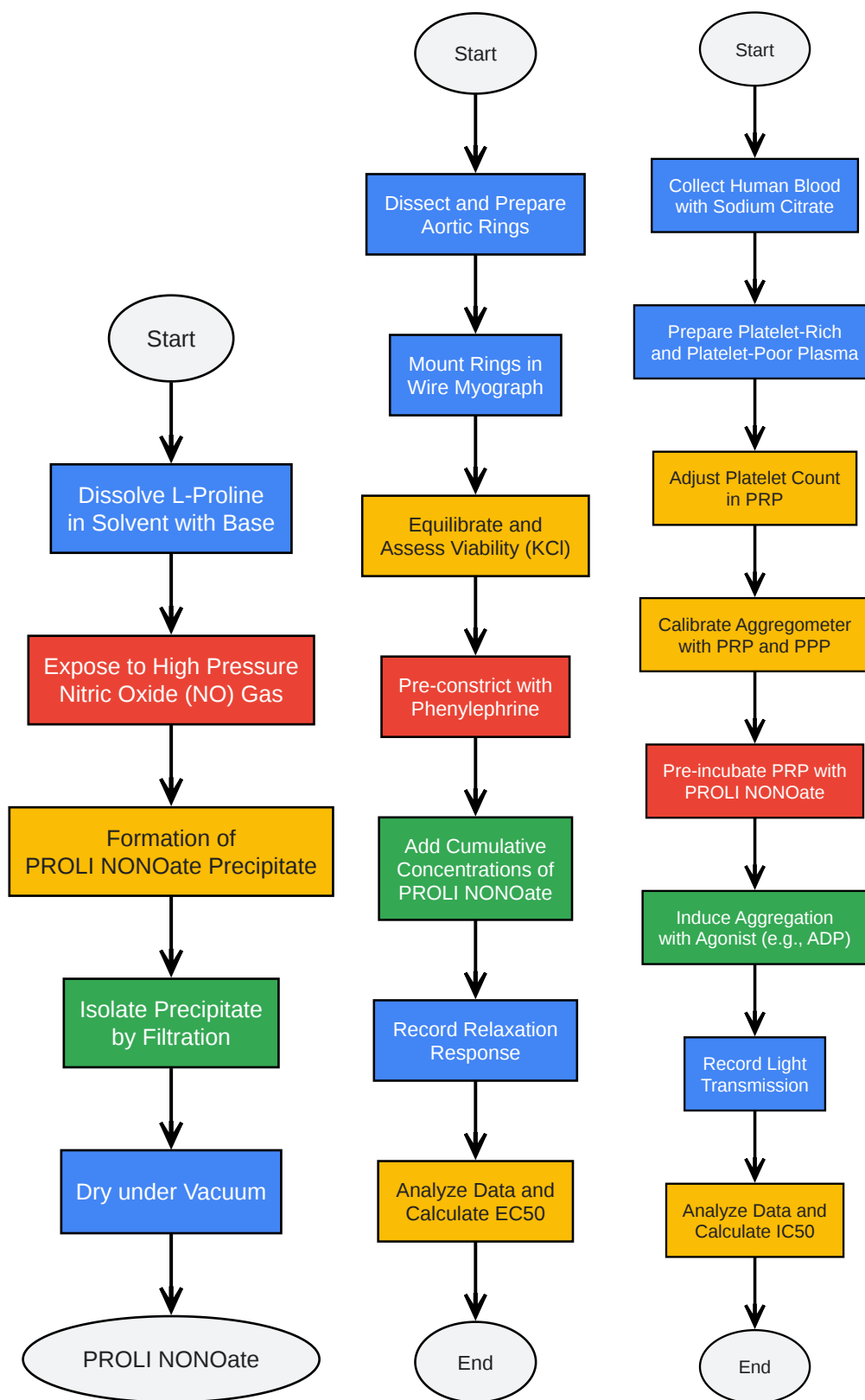
Table 1: Physicochemical Properties of **PROLI NONOate**. This table summarizes the key physical and chemical characteristics of **PROLI NONOate**.

## Mechanism of Action: The Nitric Oxide/cGMP Signaling Pathway

**PROLI NONOate** functions as a potent nitric oxide (NO) donor. Upon exposure to physiological pH (7.4), it undergoes spontaneous, first-order decomposition to release two molecules of NO. [\[2\]](#) This released NO then activates its primary downstream target, soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic

guanosine monophosphate (cGMP), a key second messenger. Elevated intracellular cGMP levels subsequently activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a reduction in intracellular calcium levels and smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.





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## References

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